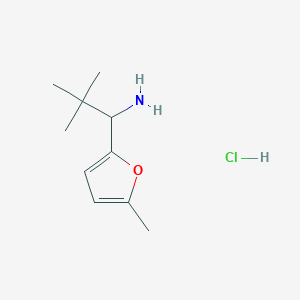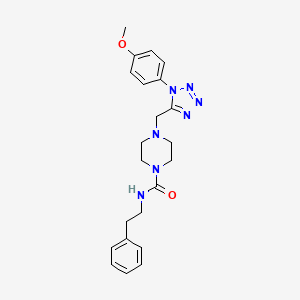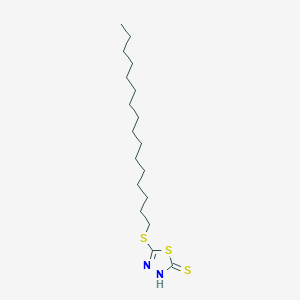
ethyl 1-(4-methyl-6-phenyl-2-pyrimidinyl)-1H-1,2,3-triazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Research in the field of heterocyclic compounds, such as pyrimidine and triazole derivatives, is significant due to their diverse biological activities and applications in medicinal chemistry. The structural modifications in these heterocycles can lead to compounds with potential pharmacological properties.
Synthesis Analysis
The synthesis of similar compounds often involves the reaction between substituted 2H-azirines and enamines to yield pyrrole-2-carboxylic acid derivatives, which upon further reactions can provide various heterocyclic compounds (Law et al., 1984). Additionally, the Gewald reaction, involving the synthesis of thiophene derivatives, has been adapted for triazole-containing compounds, further illustrating the diversity in synthetic routes for these molecules (Sun et al., 2010).
Molecular Structure Analysis
The molecular structure of closely related compounds, such as ethyl 3-phenyl-4,5,6,7-tetrahydroindole-2-carboxylate, has been determined to exhibit highly coplanar, centrosymmetric, hydrogen-bonded pairs, indicating the potential for similar structural characteristics in the target compound (Law et al., 1984).
Chemical Reactions and Properties
Chemical reactions involving ethyl 5-Amino-3-phenyl-1H-pyrazole-4-carboxylate derivatives have led to the synthesis of various heterocyclic compounds, suggesting that substitutions at different positions can significantly alter the chemical reactivity and properties of the resulting compounds (Ghozlan et al., 2014).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystal structure, are crucial for understanding their potential applications. For instance, the crystal and molecular structure analysis provides insights into the compound's stability and reactivity.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity with various reagents, are determined by the functional groups present in the compound. Studies on similar compounds, such as the reaction of ethyl diazoacetate with various anilines to form fully substituted 1,2,3-triazoles, highlight the versatility and reactivity of these heterocyclic frameworks (Chen et al., 2010).
科学的研究の応用
Synthesis and Biological Evaluation
A focus of research on ethyl 1-(4-methyl-6-phenyl-2-pyrimidinyl)-1H-1,2,3-triazole-4-carboxylate and its derivatives has been on their synthesis for potential applications in medicinal chemistry. These compounds, through various synthetic routes, have been evaluated for their biological activities, such as antitumor and anti-inflammatory effects. For instance, the synthesis of novel compounds through the reaction of specific triazole derivatives with ethyl cyanoacetate and sulfur, or aromatic isocyanates, highlights the versatility of these compounds in generating biologically active molecules. These synthesized compounds have been evaluated against human lung (A-549) and human hepatocellular carcinoma (HepG-2) cell lines, showing significant potency in some cases compared to standard drugs like Cisplatin (Sun, Huang, & Ding, 2010); (Gomha, Muhammad, & Edrees, 2017).
Chemical Modifications and Mechanistic Insights
Researchers have also explored the chemical reactivity of these compounds, aiming to understand their potential in creating more complex molecules. For instance, studies have detailed the rearrangement and cyclocondensation reactions, providing insights into the mechanisms underlying the formation of these compounds and their derivatives. These studies not only contribute to the field of organic synthesis but also to the design of new molecules with potential therapeutic applications (Ezema, Akpanisi, Ezema, & Onoabedje, 2015); (Liu & Chen, 1985).
Applications in Material Science
In addition to medicinal chemistry, the structural diversity offered by ethyl 1-(4-methyl-6-phenyl-2-pyrimidinyl)-1H-1,2,3-triazole-4-carboxylate and its analogs has been harnessed in material science, particularly in the construction of metal–organic frameworks (MOFs). These studies demonstrate the role of such compounds in tuning the properties and structures of MOFs, which have applications ranging from catalysis to gas storage (Cisterna, Araneda, Narea, Cárdenas, Llanos, & Brito, 2018).
特性
IUPAC Name |
ethyl 1-(4-methyl-6-phenylpyrimidin-2-yl)triazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c1-3-23-15(22)14-10-21(20-19-14)16-17-11(2)9-13(18-16)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHRNZKRPYPEIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)C2=NC(=CC(=N2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-(4-methyl-6-phenyl-2-pyrimidinyl)-1H-1,2,3-triazole-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Benzyl-3'-(3-chloro-4-fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2498707.png)

![2-(5-{[2-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2498710.png)
![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-chlorophenyl)butanamide](/img/structure/B2498714.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-fluorobenzamide](/img/structure/B2498715.png)
![Diethyl 5-(3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)propanamido)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2498718.png)


![5-amino-1-[(3-chlorophenyl)methyl]-N-(4-fluorophenyl)triazole-4-carboxamide](/img/structure/B2498722.png)

![5-bromo-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2498724.png)

![N-(5-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2498727.png)